molecular formula C20H26N4O3 B5958065 N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide

N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B5958065
M. Wt: 370.4 g/mol
InChI Key: NEOXCWZXLCOQGE-GJZGRUSLSA-N
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Description

N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[311]hept-2-enyl]ethyl]-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound with a unique structure that combines bicyclic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps. The process begins with the preparation of the bicyclic core, followed by the introduction of the oxadiazole and oxazole rings. The final step involves the formation of the propanamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-12-10-16(24-27-12)19-23-22-18(26-19)7-6-17(25)21-9-8-13-4-5-14-11-15(13)20(14,2)3/h4,10,14-15H,5-9,11H2,1-3H3,(H,21,25)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOXCWZXLCOQGE-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NN=C(O2)CCC(=O)NCCC3=CCC4CC3C4(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)C2=NN=C(O2)CCC(=O)NCCC3=CC[C@H]4C[C@@H]3C4(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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